molecular formula C13H19NO B11173740 N-(4-ethylphenyl)-2-methylbutanamide

N-(4-ethylphenyl)-2-methylbutanamide

Cat. No.: B11173740
M. Wt: 205.30 g/mol
InChI Key: OQUGXSRKAVNZER-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-methylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group (-CONH-) attached to a 4-ethylphenyl group and a 2-methylbutanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-methylbutanamide can be achieved through several methods. One common approach involves the reaction of 4-ethylphenylamine with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and advanced purification techniques such as distillation or high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.

    Medicine: Research has explored its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-methylbutanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the context of its use.

Comparison with Similar Compounds

N-(4-ethylphenyl)-2-methylbutanamide can be compared with other similar compounds, such as:

    N-(4-methylphenyl)-2-methylbutanamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-ethylphenyl)-2-ethylbutanamide: Similar structure but with an ethyl group on the butanamide chain.

    N-(4-ethylphenyl)-2-methylpropanamide: Similar structure but with a propanamide chain instead of butanamide.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-methylbutanamide

InChI

InChI=1S/C13H19NO/c1-4-10(3)13(15)14-12-8-6-11(5-2)7-9-12/h6-10H,4-5H2,1-3H3,(H,14,15)

InChI Key

OQUGXSRKAVNZER-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)CC

Origin of Product

United States

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